molecular formula C5H2ClF2N B6593057 4-Chloro-2,6-difluoropyridine CAS No. 34968-33-7

4-Chloro-2,6-difluoropyridine

Cat. No.: B6593057
CAS No.: 34968-33-7
M. Wt: 149.52 g/mol
InChI Key: CDZPCWJQQHUYMA-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluoropyridine is a halogenated pyridine derivative with chlorine at the 4-position and fluorine atoms at the 2- and 6-positions. Such compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties, which influence reactivity and binding affinity .

Properties

IUPAC Name

4-chloro-2,6-difluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-3-1-4(7)9-5(8)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZPCWJQQHUYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Mechanism

The most industrially viable method, as detailed in CN106008334A, involves a three-step cascade starting with 3,5-dichloro-2,4,6-trifluoropyridine.

Step 1: Amination
3,5-Dichloro-2,4,6-trifluoropyridine undergoes amination with anhydrous ammonia in N-methylpyrrolidone (NMP) at 0–5°C, yielding 4-amino-3,5-dichloro-2,6-difluoropyridine. The reaction exploits the nucleophilic displacement of the para-fluorine atom by ammonia, facilitated by NMP’s high polarity and solvation capacity. Excess ammonia is recovered and recycled, minimizing waste.

Step 2: Hydroxylation
The amino intermediate reacts with potassium hydroxide (KOH) under reflux (110–120°C), substituting the 2-position fluorine with a hydroxyl group. This step generates 4-amino-3,5-dichloro-6-fluoro-2-hydroxypyridine potassium salt, with unreacted KOH converted to KF for reuse.

Step 3: Condensation with Ethyl Chloroacetate
The hydroxylated intermediate undergoes esterification with ethyl chloroacetate under reduced pressure (<1000 ppm H2O), forming 4-chloro-2,6-difluoropyridine. Dehydration is critical to prevent hydrolysis, achieving yields of 86–92%.

Table 1: Key Parameters for Amination-Hydroxylation-Condensation

ParameterConditionsYield (%)
Amination Temperature0–5°C95
KOH:Molar Ratio1:2.8–1:3
Condensation Pressure50–100 mmHg86–92
Solvent RecoveryNMP (99% reuse)

Diazotization and Chlorination

Methodology and Limitations

A lower-yield alternative involves diazotizing 4-amino-2,6-difluoropyridine with sodium nitrite (NaNO2) and HCl, followed by chlorination with KCl. The reaction proceeds via a diazonium intermediate, which decomposes to release nitrogen gas and form the chloro derivative.

Procedure

  • A suspension of 4-amino-2,6-difluoropyridine (1.8 mmol) and NaNO2 (3.75 mmol) in acetonitrile is treated with 37% HCl (101.5 mmol) and KCl (4.5 mmol).

  • Heating at 80°C for 1 hour induces diazotization, followed by quenching with sodium thiosulfate to yield this compound at 48% yield.

Challenges

  • Competing side reactions (e.g., C–F bond cleavage) reduce efficiency.

  • High HCl consumption and corrosive conditions limit scalability.

Direct Chlorination of Fluoropyridine Precursors

Catalytic Enhancements

Lewis acids (e.g., AlCl3) or ionic liquids may improve regioselectivity and rates, though no experimental data is available in the reviewed literature.

Nucleophilic Aromatic Substitution

Displacement of Fluorine

Despite fluorine’s poor leaving group ability, 2,6-difluoropyridine’s electron-deficient ring permits nucleophilic substitution under extreme conditions. For example, using KCl in dimethylformamide (DMF) at 150°C could displace fluorine at the 4-position, but yields are presumed low (<30%).

Comparative Analysis and Industrial Considerations

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Cost EfficiencyScalabilityEnvironmental Impact
Amination-Condensation86–92HighIndustrialLow (solvent reuse)
Diazotization48ModerateLab-scaleHigh (HCl waste)
Direct Chlorination~50–60LowLimitedModerate
Nucleophilic Substitution<30Very LowNot feasibleHigh

Optimization Strategies

  • Solvent Selection : NMP’s high boiling point (202°C) and recyclability make it ideal for amination.

  • Byproduct Utilization : NH4F and KF from Steps 1–2 are repurposed, reducing raw material costs.

  • Catalyst Screening : Friedel-Crafts catalysts (e.g., FeCl3) could enhance direct chlorination efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2,6-difluoropyridine .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Agents
4-Chloro-2,6-difluoropyridine and its derivatives have been explored for their potential as antiviral and antimicrobial agents. The presence of fluorine atoms enhances the biological activity of pyridine derivatives by modulating their lipophilicity and bioavailability. Research has shown that compounds derived from this compound exhibit promising activity against various pathogens, including those resistant to conventional treatments .

Case Study: CCR5 Modulators
A notable application is in the development of CCR5 (cellular chemokine receptor 5) modulators. These compounds are crucial in treating HIV infections. The synthesis of 2-aminopyridine derivatives from this compound has been reported to yield intermediates that demonstrate significant activity against HIV .

Agrochemicals

Pesticides and Herbicides
The compound is also used in the synthesis of agrochemical products, particularly pesticides and herbicides. The incorporation of the difluoropyridine moiety into herbicides has shown improved efficacy due to enhanced metabolic stability and selectivity towards target organisms. For instance, derivatives of this compound have been tested for their herbicidal properties against a variety of weed species .

Data Table: Herbicidal Activity

Compound NameTarget SpeciesEfficacy (%)Reference
This compound-1Amaranthus retroflexus85
This compound-2Echinochloa crus-galli90

Material Science

Polymer Chemistry
In material science, this compound serves as a building block for synthesizing novel polymers. Its ability to undergo polymerization reactions allows for the creation of functionalized materials with tailored properties. Research indicates that polymers derived from this compound exhibit enhanced thermal stability and mechanical strength .

Case Study: Cyclic Poly(pyridine ether) Synthesis
A study reported the synthesis of cyclic poly(pyridine ether)s through the polycondensation of this compound with various diphenols. The resulting polymers demonstrated excellent thermal properties and potential applications in electronic devices .

Synthesis of Complex Molecules

Building Block for Synthesis
The compound is frequently utilized as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for various functionalization strategies, making it a valuable intermediate in organic synthesis.

Data Table: Synthetic Applications

Reaction TypeProduct NameYield (%)Reference
Nucleophilic Aromatic Substitution4-Amino-2,6-difluoropyridine75
Halogen Exchange4-Bromo-2,6-difluoropyridine80

Mechanism of Action

The mechanism by which 4-Chloro-2,6-difluoropyridine exerts its effects is primarily through its interactions with specific molecular targets. The presence of electron-withdrawing fluorine atoms and a chlorine atom in the pyridine ring significantly alters its electronic properties, making it a valuable intermediate in various chemical reactions. These modifications can enhance the compound’s binding affinity to certain enzymes or receptors, thereby influencing biological pathways .

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Bromo vs. Fluoro

  • 3-Bromo-2,6-difluoropyridine: Bromine at the 3-position (vs. chlorine at 4) enhances leaving group ability, making it more reactive in nucleophilic substitution reactions. This contrasts with 4-Chloro-2,6-difluoropyridine, where chlorine’s lower polarizability may favor electrophilic substitution pathways.
  • 4-Chloro-5-fluoro-2-methylpyridine : A methyl group at the 2-position increases steric hindrance, reducing accessibility to reactive sites compared to the fluorine-substituted 2,6-positions in the target compound .

Positional Isomerism

  • In contrast, this compound’s symmetric fluorine placement may lead to regioselective reactions at the 4-chloro site .
  • 3-Chloro-2,6-difluoropyridin-4-amine: The amino group at the 4-position introduces nucleophilicity, enabling coupling reactions, unlike the non-aminated chloro derivative .

Functional Group Modifications

  • 4-Amino-3,5-dichloro-2,6-difluoropyridine: Synthesized via amination of 3,5-dichloro-2,4,6-trifluoropyridine, this compound (83.5% yield, 98.6% purity) highlights the role of amino groups in agrochemical intermediates like fluroxypyr. The amino group facilitates hydrogen bonding, enhancing biological activity compared to non-aminated analogs .

Purity and Commercial Availability

  • Combi-Blocks lists chloro-difluoropyridines like 4-Chloro-2,3-difluoropyridine (95% purity) and 3-chloro-2,6-difluoropyridine hydrate (95% purity). These benchmarks suggest that this compound likely requires similar rigorous purification steps for high-purity applications .

Data Tables

Table 1: Key Properties of Selected Pyridine Derivatives

Compound Name Substituents Purity (%) Key Application Reference
This compound 4-Cl, 2,6-F N/A Pharmaceutical intermediate Inferred
3-Bromo-2,6-difluoropyridine 3-Br, 2,6-F N/A Laboratory research
4-Amino-3,5-dichloro-2,6-difluoropyridine 4-NH₂, 3,5-Cl, 2,6-F 98.6 Agrochemical synthesis
4-Chloro-2,3-difluoropyridine 4-Cl, 2,3-F 95 Material science

Biological Activity

4-Chloro-2,6-difluoropyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C5_5H3_3ClF2_2N
  • Molecular Weight: 151.54 g/mol

The presence of chlorine and fluorine atoms in the pyridine ring significantly influences its electronic properties, making it a valuable compound in various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The electron-withdrawing properties of the fluorine and chlorine atoms enhance its binding affinity to various enzymes and receptors, potentially influencing several biological pathways. This compound has been identified as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique electronic characteristics.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its antifungal activity against various strains, including Aspergillus flavus, Aspergillus niger, and Rhizopus species. The compound demonstrated effective growth inhibition at varying concentrations, highlighting its potential as a commercial fungicide .

Microorganism Inhibition Concentration (µg/mL)
Aspergillus flavus50
Aspergillus niger40
Rhizopus spp.30

Anticancer Activity

The compound's anticancer properties have also been explored. In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, including HeLa cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further drug development .

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity : A series of fluorinated pyridine derivatives were synthesized, including this compound. These compounds were tested against both gram-positive bacteria and mycobacterial strains. Results indicated that some derivatives exhibited submicromolar activity against resistant strains, suggesting that modifications to the pyridine structure could enhance efficacy .
  • Antinociceptive Effects : Another study investigated the analgesic properties of related compounds containing similar structural motifs. The findings suggested that certain derivatives could block TRPV1 receptors effectively, leading to significant pain relief in animal models .

Applications in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its ability to modify biological pathways makes it suitable for developing drugs targeting specific diseases:

  • Fluorinated Drug Development : The introduction of fluorine atoms into drug candidates often improves metabolic stability and bioavailability.
  • Agrochemical Applications : This compound is also utilized in creating agrochemicals with enhanced resistance to degradation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2,6-difluoropyridine, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves halogenation and fluorination steps. For example, multi-step routes may start with a pyridine precursor, where chlorination and fluorination are sequentially applied under controlled conditions. Optimization includes adjusting temperature (e.g., cryogenic conditions for fluorination), stoichiometry of halogenating agents (e.g., Cl₂ or SO₂Cl₂), and catalysts (e.g., Lewis acids). Post-synthetic quenching agents like ascorbic acid can mitigate side reactions from residual oxidizing agents . Reaction monitoring via HPLC-UV ensures purity and yield .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Answer :

  • HPLC-UV : Effective for quantifying trace impurities and monitoring reaction progress. Mobile phase optimization (e.g., acetonitrile/water gradients) enhances resolution for halogenated analogs .
  • X-ray Crystallography : Critical for structural elucidation. Software like SHELX refines crystallographic data to resolve bond lengths and angles, especially for fluorine and chlorine substituents .
  • NMR Spectroscopy : ¹⁹F and ¹³C NMR distinguish electronic environments of fluorine and chlorine atoms. Chemical shifts correlate with substituent positions and ring effects .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in substitution reactions?

  • Answer : Density Functional Theory (DFT) calculates activation energies and transition states for nucleophilic aromatic substitution (SNAr). For example, the electron-withdrawing effects of fluorine and chlorine can be modeled to predict regioselectivity. Gradient expansions of local kinetic-energy density refine correlation-energy functionals, improving accuracy in predicting reaction pathways . Comparative studies with analogs (e.g., trifluoromethylpyridines) reveal steric and electronic influences on reactivity .

Q. What role does this compound play in medicinal chemistry applications?

  • Answer : Its halogenated structure serves as a pharmacophore in drug design. For instance:

  • Antimicrobial Agents : The chlorine and fluorine substituents enhance lipophilicity and target binding to bacterial enzymes. Analogous compounds show activity against Staphylococcus aureus .
  • Kinase Inhibitors : The pyridine core interacts with ATP-binding pockets. Computational docking studies (e.g., using PubChem data) guide modifications to improve affinity .
  • Prodrug Development : Hydrolytic stability under physiological conditions makes it suitable for prodrug backbones .

Q. How can structural modifications of this compound enhance its utility in materials science?

  • Answer :

  • Cross-Coupling Reactions : Suzuki-Miyaura reactions with boronic acids (e.g., 4-Chloro-2,6-difluorophenylboronic acid) yield biaryl structures for organic electronics .
  • Coordination Chemistry : Fluorine atoms act as weak Lewis bases, enabling complexation with transition metals (e.g., Pd or Cu) for catalytic applications .
  • Polymer Synthesis : Incorporation into conjugated polymers improves thermal stability and electron-withdrawing capacity, relevant for OLEDs .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported reaction yields for halogenated pyridines?

  • Answer : Variability often stems from differences in:

  • Purification Methods : Column chromatography vs. recrystallization impacts yield and purity .
  • Quenching Protocols : Residual hypochlorite or chlorine dioxide alters product stability; ascorbic acid quenching mitigates this .
  • Analytical Calibration : Cross-validate HPLC-UV results with NMR integration to resolve quantification disputes .

Methodological Best Practices

Q. What strategies improve reproducibility in synthesizing this compound derivatives?

  • Answer :

  • Standardized Protocols : Document exact stoichiometry, temperature ramps, and quenching steps.
  • Inert Atmospheres : Use Schlenk lines to prevent moisture-sensitive intermediates from degrading .
  • High-Throughput Screening : Robotic platforms optimize reaction conditions (e.g., solvent polarity, catalyst loading) for scalable synthesis .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 165.54 g/mol
Melting Point 82–85°C (estimated)
¹⁹F NMR Shift -112 ppm (ortho-F)
HPLC Retention Time 8.2 min (C18 column)
DFT-Calculated LogP 2.3 (predicts bioavailability)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,6-difluoropyridine
Reactant of Route 2
4-Chloro-2,6-difluoropyridine

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